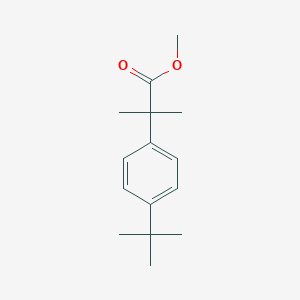

2-(4-tert-Butyl-phenyl)-2-methyl-propionsäuremethylester

Übersicht

Beschreibung

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is an organic compound with the molecular formula C13H18O2. It is also known as methyl 2-(4-tert-butylphenyl)acetate. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Suzuki–Miyaura Cross-Coupling Reaction:

- The compound is primarily utilized as a boron reagent in the Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon–carbon bonds in organic synthesis. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and fine chemicals.

- As a protected boronic acid (MIDA boronate), it exhibits stability and compatibility with various functional groups, allowing for selective and iterative cross-coupling sequences under mild conditions.

Intermediate in Organic Synthesis:

- Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate serves as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and electrophilic aromatic substitution, making it versatile in synthetic organic chemistry.

Biological and Medicinal Applications

Potential Therapeutic Properties:

- Research has indicated that derivatives of this compound may possess biological activities that warrant further investigation for potential therapeutic applications. For instance, studies on related compounds have shown antiproliferative activity against cancer cell lines, suggesting that modifications of this ester could lead to new anticancer agents .

- Its role as a precursor in drug synthesis highlights its importance in the pharmaceutical industry, particularly for developing new medications with improved efficacy and reduced side effects.

Industrial Applications

Production of Fragrances and Flavors:

- The compound is also utilized in the production of fragrances and flavors, contributing to the formulation of various consumer products. Its aromatic properties make it suitable for use in perfumery and food industries.

Material Science:

- In materials science, the compound may be involved in creating polymers or other materials where its chemical properties can enhance product performance or stability. Its applications in plastics and coatings are being explored due to its structural characteristics .

Case Studies

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules.

Pharmacokinetics

Its logp value of 365 suggests that it is lipophilic in nature, which could influence its absorption and distribution within the body.

Result of Action

The primary result of the action of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.

Action Environment

The efficacy and stability of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, like many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can remain stable and effective under a variety of conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester typically involves the esterification of 2-(4-tert-butylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(4-tert-Butylphenyl)acetic acid+MethanolAcid Catalyst2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 2-(4-tert-butylphenyl)acetic acid.

Reduction: Formation of 2-(4-tert-butylphenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(4-tert-butylphenyl)acetate

- Benzoic acid 2-tert-butyl-4-methyl-phenyl ester

- tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate

Uniqueness

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds.

Biologische Aktivität

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, commonly referred to as a derivative of the propionic acid class, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems, particularly in medicinal chemistry.

- Molecular Formula : C13H18O2

- Molecular Weight : 210.28 g/mol

- LogP : 3.65 (indicating moderate lipophilicity)

The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds. This reaction involves oxidative addition and transmetalation processes, facilitating the synthesis of complex organic molecules.

Anticancer Activity

The anticancer potential of similar propionic acid derivatives has been explored extensively:

- IC50 Values : Compounds in this class have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer .

- Mechanisms : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways, suggesting a multifaceted approach to cancer treatment .

Anti-inflammatory Effects

Research has indicated that propionic acid derivatives can modulate inflammatory responses:

- Neutrophil Recruitment : The compound may reduce polymorphonuclear leukocyte (PMN) infiltration at inflammation sites, which is crucial for managing conditions like ischemia .

- Cytokine Interaction : It does not interfere with PGE2 production in macrophages stimulated by lipopolysaccharides, indicating a selective anti-inflammatory action without broad immunosuppression .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is essential for its therapeutic application:

- Absorption and Distribution : The compound exhibits a favorable distribution profile due to its lipophilicity, which may enhance cellular uptake.

- Metabolism : While specific metabolic pathways for this compound remain to be fully elucidated, structural analogs often undergo hepatic metabolism via cytochrome P450 enzymes.

Study on Anticancer Efficacy

A study evaluated the anticancer effects of a closely related propionic acid derivative on human leukemia cell lines, showcasing significant cytotoxicity with IC50 values as low as 1.5 µM. The results indicated that these compounds could induce apoptosis and halt the cell cycle at the S phase, leading to reduced cell viability .

Study on Inflammatory Response

In another investigation involving transient cerebral ischemia models in rats, treatment with propionic acid derivatives resulted in decreased infarct size and improved neurological outcomes by reducing PMN infiltration into affected tissues .

Eigenschaften

IUPAC Name |

methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQRFTBOTSBMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619558 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157444-69-4 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.